molecular formula C9H20O2 B052112 2-Butyl-2-ethyl-1,3-propanediol CAS No. 115-84-4

2-Butyl-2-ethyl-1,3-propanediol

Cat. No.: B052112
CAS No.: 115-84-4
M. Wt: 160.25 g/mol
InChI Key: DSKYSDCYIODJPC-UHFFFAOYSA-N
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Description

2-Butyl-2-ethyl-1,3-propanediol is an organic compound with the molecular formula C9H20O2. It is a diol, meaning it contains two hydroxyl (-OH) groups. This compound is known for its use in various industrial applications, particularly in the synthesis of polyesters and other polymers. It is also referred to by other names such as 3,3-Bis(hydroxymethyl)heptane and 2-Ethyl-2-butyl-1,3-propanediol .

Mechanism of Action

Target of Action

It is known to be used in the synthesis of polyesters , suggesting that it may interact with certain monomers in polymerization reactions.

Mode of Action

2-Butyl-2-ethyl-1,3-propanediol undergoes bulk polycondensation with a diacid monomer, such as terephthalic acid, to yield poly(ethylene terephthalate) copolymers . This suggests that it acts as a monomer in the polymerization process, contributing to the formation of the polymer chain.

Biochemical Pathways

Its role in the synthesis of polyesters suggests that it may be involved in the polymerization pathway, where it reacts with other monomers to form polymers.

Pharmacokinetics

Given its use in the synthesis of polymers , it is likely that its bioavailability is influenced by factors such as its chemical structure, the presence of functional groups, and its molecular weight.

Result of Action

Its role in the synthesis of polyesters suggests that it contributes to the formation of polymer chains, which can have various applications in industries such as textiles, packaging, and more.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature and pressure conditions can affect the rate and extent of the polymerization process . Additionally, the presence of catalysts can also influence the reaction kinetics .

Preparation Methods

2-Butyl-2-ethyl-1,3-propanediol can be synthesized through several methods:

Chemical Reactions Analysis

2-Butyl-2-ethyl-1,3-propanediol undergoes various chemical reactions:

Comparison with Similar Compounds

2-Butyl-2-ethyl-1,3-propanediol is unique due to its asymmetric structure and hydrophobic nature. Similar compounds include:

These compounds share similar applications but differ in their molecular structures, which influence their specific properties and uses.

Properties

IUPAC Name

2-butyl-2-ethylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2/c1-3-5-6-9(4-2,7-10)8-11/h10-11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKYSDCYIODJPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8041400
Record name 2-Butyl-2-ethyl-1,3-propanediol
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Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name 1,3-Propanediol, 2-butyl-2-ethyl-
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CAS No.

115-84-4
Record name 2-Butyl-2-ethyl-1,3-propanediol
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Record name 2-Butyl-2-ethyl-1,3-propanediol
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Record name 2-Butyl-2-ethyl-1,3-propanediol
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Record name 1,3-Propanediol, 2-butyl-2-ethyl-
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Record name 2-Butyl-2-ethyl-1,3-propanediol
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Record name 2-butyl-2-ethylpropanediol
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Record name 2-ETHYL-2-BUTYL-1,3-PROPANEDIOL
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Synthesis routes and methods I

Procedure details

The molar ratio of the 2-ethyl hexanal to the formaldehyde, used as the initial materials of the reaction, should be within the range 1:2 to 1:4, preferably within the range 1:2.5 to 1:3.5. To the mixture is added a neutral or cationic phase transfer catalyst, such as neutral polyethylene glycol (e.g. PEG 400) or a cationic tetrabutylammoniumhydrogen sulfate (TBAHSO4) or tricaprylmethylammonium chloride (Aliquat 336). These are added in an amount of 1-50% by weight, preferably 5-30% by weight, of the mass of the formalin solution or, if solid paraformaldehyde is used, in an amount of 1-20% by weight, preferably 3-10% by weight, of the mass of the aqueous solution and solid paraformaidehyde, or in an amount of 1-50% by weight, preferably 5-15% by weight, of the amount of 2-ethyl hexanal. The mixture of the initial materials is heated to 30°-100° C., preferably to 50°-80° C., and most preferably to 60°-80° C., and an aqueous solution of the alkali metal hydroxide or earth alkali metal hydroxide is added to the mixture, drop by drop, in the course of up to 5 h, preferably 1-3 h, and the reaction is continued at the said temperature for up to 3 h, preferably 15 min-2 h, most preferably 15 min-1 h 15 min. The alkali metal hydroxide or earth alkali metal hydroxide is used in a molar amount 1:1 to 2:1, preferably in a molar amount of 1.25:1 to 1.75:1 to that of 2:1-ethyl hexanal. After this reaction step the mixture is neutralized with an organic acid or a mineral acid, preferably for example sulfuric acid, and the phases are separated from each other, preferably while they are hot. The organic phase is washed with water once or several times, preferably 1-2 times, by using for the wash an amount of water at minimum 50% of the mass of the organic phase. The phases are separated and the organic phases are combined and vacuum distilled. The boiling point of the final product is 130°-132° C./9 mmHg. The yield obtained for 2-n-butyl-2-ethyl-1,3-propane diol was up to more than 92%, depending on the reaction conditions and the molar proportions.
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Synthesis routes and methods II

Procedure details

A process for producing 2-butyl-2-ethyl-1,3-propanediol, comprising feeding a hydroxide compound into a reaction mixture containing 2-ethylhexanal and formaldehyde wherein said hydroxide compound is fed into the reaction mixture continuously and incrementally to produce 2-butyl-2-ethyl-1,3-propanediol such that the reaction mixture is maintained in two phases, an organic phase and an aqueous phase throughout the entire production process.
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Synthesis routes and methods III

Procedure details

BEPD was prepared by a semi-batch process out of 2-ethylhexanal (2-EH), having a purity of over 90 weight-%, and formaline. The concentration of the formaline aqueous solution was 37 weight-% HCHO and it contained 10 weight-% CH3OH. First, 1207 g (9.225 moles) of 2-EH and 1911 g (23.546 moles) of HCHO were fed into the reactor to make up the reaction mixture, after which 927 g (11.125 moles) in total of sodium hydroxide was fed into the reaction mixture. The concentration of the sodium hydroxide aqueous solution was 48 weight-%, and it was fed for 6 hours at three input rates, namely 93 g/h (1.1161 moles per hour) during the first hour of the reaction (beginning at time T1), 135 g/h of NaOH (1.6201 moles/h; beginning at time T2) during the following two hours and, finally, 188 g/h (2.2562 moles/h; beginning at time T3) during the third to the 6th hour.
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Synthesis routes and methods IV

Procedure details

This invention pertains to an improved process for the preparation of 2-ethyl-2-(hydroxymethyl)hexanal by the condensation of 2-ethylhexanal and formaldehyde in the presence of a trialkylamine catalyst. More specifically, this invention pertains to a continuous process for the manufacture of 2-ethyl 2-(hydroxymethyl)hexanal wherein 2-ethylhexanal, formaldehyde and a tertiary amine are continuously fed to a reaction zone, crude product comprising an aqueous phase and an organic phase containing 2-ethyl 2-(hydroxymethyl)hexanal and 2-ethylhexanal is continuously removed from the reaction zone. This invention also concerns the azeotropic distillation of the organic phase of the crude product whereby unreacted 2-ethylhexanal is recovered. Finally, this invention provides for the catalytic hydrogenation of the refined, organic phase of the crude product to produce 2-butyl-2-ethyl-1,3 -propanediol.
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trialkylamine
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Synthesis routes and methods V

Procedure details

Disclosed is a continuous process for the manufacture of 2-ethyl-2-(hydroxymethyl)hexanal wherein 2-ethylhexanal, formaldehyde and a tertiary amine are continuously fed to a reaction zone and crude product comprising an aqueous phase and an organic phase containing 2-ethyl-2-(hydroxymethyl)hexanal and 2-ethylhexanal is continuously removed from the reaction zone. Also disclosed are processes for (1) the azeotropic distillation of the organic phase of the crude product whereby unreacted 2-ethylhexanal is recovered and (2) the catalytic hydrogenation of the refined, organic phase of the crude product to produce 2-butyl-2-ethyl-1,3-propanediol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Butyl-2-ethyl-1,3-propanediol
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Reactant of Route 5
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Reactant of Route 6
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